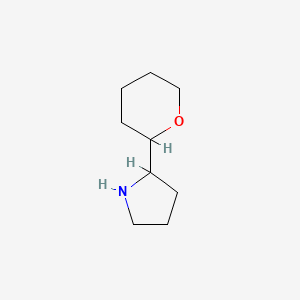

2-(Oxan-2-yl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-2-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-7-11-9(5-1)8-4-3-6-10-8/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKCNDOOWJFENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Oxan 2 Yl Pyrrolidine and Its Stereoisomers

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 2-(Oxan-2-yl)pyrrolidine, the primary disconnections involve breaking the C-N bond of the pyrrolidine (B122466) ring and the C-O bond of the oxane ring.

A logical retrosynthetic approach would disconnect the molecule at the C2-position of the pyrrolidine ring, separating the pyrrolidine and oxane moieties. This leads to a key intermediate, a 2-substituted pyrrolidine precursor, which can be further simplified. For instance, a disconnection of the C-N bond within the pyrrolidine ring could lead to a linear amino alcohol or amino ketone precursor. researchgate.net This strategy allows for the independent synthesis of the two heterocyclic rings followed by their coupling.

Another key disconnection strategy involves the formation of the pyrrolidine ring as the final key step. This could be achieved through intramolecular cyclization of a precursor containing both the oxane moiety and a suitable amino group tether. researchgate.net The stereochemistry of the final product would be controlled by the stereocenters present in the linear precursor.

Enantioselective and Diastereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound requires precise control over the formation of new stereocenters. Various asymmetric strategies have been developed to achieve high enantioselectivity and diastereoselectivity.

Chiral Pool Approaches to the Pyrrolidine Core

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. youtube.com Proline, with its inherent chirality, is a common starting point for the synthesis of substituted pyrrolidines. nih.gov For instance, (S)-proline can be elaborated to introduce the oxanyl substituent at the C2-position. This often involves the protection of the amine and carboxylic acid groups, followed by functionalization at the C2-position. nih.gov

Similarly, other chiral building blocks such as amino acids or carbohydrates can be employed to construct the pyrrolidine ring with the desired stereochemistry. For example, pyroglutamic acid, a derivative of glutamic acid, is another valuable chiral starting material for the synthesis of 2,5-disubstituted pyrrolidines. nih.gov

Asymmetric Organocatalytic Strategies for Pyrrolidine Formation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often utilizing small organic molecules as catalysts. researchgate.netmdpi.com Proline and its derivatives are highly effective organocatalysts for various transformations, including the formation of pyrrolidine rings. mdpi.comnih.gov

One common strategy is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral secondary amine like proline. This can be followed by an intramolecular cyclization to form the pyrrolidine ring with high enantioselectivity. beilstein-journals.orgrsc.org The development of diarylprolinol silyl (B83357) ethers as organocatalysts has further expanded the scope and efficiency of these reactions. mdpi.comnih.gov Chiral phosphoric acids have also been successfully employed in enantioselective intramolecular aza-Michael additions to construct pyrrolidines. whiterose.ac.uk

| Catalyst Type | Reaction | Key Features |

| Proline and derivatives | Asymmetric Michael addition, Aldol (B89426) reactions | Readily available, mimics natural enzymes. mdpi.com |

| Diarylprolinol silyl ethers | Asymmetric functionalization of aldehydes | High enantioselectivities, broad substrate scope. nih.gov |

| Chiral Phosphoric Acids | Enantioselective intramolecular aza-Michael addition | Forms pyrrolidines with high enantiomeric excesses. whiterose.ac.uk |

Asymmetric Metal-Catalyzed Syntheses Incorporating Pyrrolidine and Oxane Moieties

Transition metal catalysis offers a versatile platform for the asymmetric synthesis of heterocyclic compounds. scilit.com Metal-catalyzed reactions such as asymmetric hydrogenation, hydroamination, and cycloadditions are powerful methods for constructing chiral pyrrolidines. organic-chemistry.org

For instance, catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly efficient method for the synthesis of substituted pyrrolidines. rsc.org The use of chiral ligands in combination with metal catalysts like silver or copper can control the stereochemical outcome of the cycloaddition, leading to specific stereoisomers. organic-chemistry.org

Another approach involves the rhodium-catalyzed asymmetric arylation of N-tosylaldimines, which can be used to synthesize chiral 2-aryl pyrrolidines in a one-pot procedure. organic-chemistry.org While not directly forming the oxane ring, this method can be adapted to introduce a precursor to the oxane moiety.

| Metal Catalyst | Ligand Type | Reaction Type |

| Rhodium | Chiral diphosphines | Asymmetric hydrogenation |

| Copper/Silver | Chiral bisoxazolines | Asymmetric 1,3-dipolar cycloaddition |

| Iridium | Chiral amine-derived iridacycle | Borrowing hydrogen annulation |

Stereodivergent Synthesis of Substituted Pyrrolidines

Stereodivergent synthesis allows for the selective formation of any desired stereoisomer of a molecule from a common starting material by simply changing the reaction conditions or the catalyst. acs.orgnih.gov This approach is particularly valuable for creating a library of stereoisomers for biological screening.

One strategy for the stereodivergent synthesis of pyrrolidines involves the intramolecular reaction of oxime ethers and cyclopropane (B1198618) diesters. acs.orgnih.gov By reversing the order of addition of the catalyst and substrate, two different diastereomers can be selectively formed in high yields. acs.orgnih.gov Another example is the use of different catalytic systems, such as AgHMDS/DTBM-Segphos or Ag2O/CA-AA-Amidphos, to achieve stereodivergent [3 + 2] cycloadditions of iminoesters with acrylates, providing either exo- or endo-pyrrolidines. organic-chemistry.org

Chemoenzymatic Synthesis Routes to Enantiopure this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce enantiopure compounds. Transaminases are a class of enzymes that have been successfully employed in the asymmetric synthesis of chiral amines, including pyrrolidines. acs.orgresearchgate.net

A transaminase-triggered cyclization can be used to synthesize enantiopure 2-substituted pyrrolidines. This process involves the enzymatic amination of a ω-chloroketone, followed by a spontaneous intramolecular cyclization to form the pyrrolidine ring. acs.orgresearchgate.net By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the target pyrrolidine can be accessed with high enantiomeric excess. acs.orgresearchgate.net This method offers a green and efficient alternative to traditional chemical methods.

| Enzyme | Substrate | Key Advantage |

| Transaminase | ω-chloroketone | Enantiocomplementary synthesis of (R)- and (S)-pyrrolidines. acs.orgresearchgate.net |

Derivatization and Functionalization of the this compound Framework

The derivatization of the this compound scaffold can be systematically approached by targeting specific reactive sites within the molecule. These include the secondary amine of the pyrrolidine ring, the carbon atoms of the oxane ring, and the potential for introducing and extending side chains.

Regioselective Functionalization of the Pyrrolidine Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a primary site for functionalization due to its nucleophilic nature. A variety of well-established and advanced synthetic methods can be employed for its regioselective modification.

N-Alkylation: Direct N-alkylation with alkyl halides or other electrophilic alkylating agents provides a straightforward route to a diverse range of N-substituted derivatives. The reaction conditions can be tailored to control the extent of alkylation and minimize potential side reactions.

N-Acylation: The pyrrolidine nitrogen can be readily acylated using acid chlorides, anhydrides, or activated esters to introduce amide functionalities. This approach is valuable for modulating the electronic properties and biological activity of the resulting compounds. For instance, N-acylation of pyrrolidone derivatives has been reported as a key step in the synthesis of various biologically active molecules. researchgate.net

Reductive Amination: A powerful and versatile method for introducing a wide array of substituents onto the pyrrolidine nitrogen involves reductive amination. This two-step, one-pot process typically begins with the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product. This strategy allows for the incorporation of complex and sterically demanding groups.

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a sophisticated approach for the formation of N-aryl and N-heteroaryl bonds. These methods provide access to a class of derivatives that are often challenging to synthesize via traditional methods. While challenges can exist, particularly with heteroaromatic coupling partners, various catalytic systems have been developed to address these issues. nih.gov

| Functionalization Method | Reagents and Conditions | Resulting Moiety |

| N-Alkylation | Alkyl halides, base (e.g., K2CO3, Et3N), solvent (e.g., CH3CN, DMF) | N-Alkylpyrrolidine |

| N-Acylation | Acid chlorides, anhydrides, or activated esters, base (optional), solvent (e.g., CH2Cl2, THF) | N-Acylpyrrolidine (Amide) |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3, NaBH3CN), solvent (e.g., DCE, MeOH) | N-Substituted Alkylpyrrolidine |

| Buchwald-Hartwig Amination | Aryl halide or triflate, palladium or copper catalyst, ligand, base, solvent (e.g., Toluene, Dioxane) | N-Arylpyrrolidine |

Selective Modifications of the Oxane Ring System

Functionalization of the saturated oxane ring presents a greater challenge due to the lower reactivity of its C-H bonds compared to the pyrrolidine nitrogen. However, several advanced strategies can be employed for its selective modification.

Catalytic C-H Functionalization: The direct activation and functionalization of C-H bonds is a rapidly evolving field in organic synthesis. youtube.com Transition metal catalysts, particularly those based on palladium, rhodium, and iron, can facilitate the introduction of various functional groups at specific positions on the oxane ring. organic-chemistry.org The regioselectivity of these reactions is often directed by the presence of nearby functional groups or by the inherent electronic and steric properties of the ring.

Oxidative Heck Reactions: Oxidative Heck redox-relay strategies have been successfully applied to the synthesis of functionalized tetrahydropyrans. acs.org This approach could potentially be adapted for the modification of the this compound scaffold, allowing for the introduction of aryl or vinyl groups onto the oxane ring.

Ring-Opening and Rearrangement Reactions: The oxane ring can be susceptible to ring-opening under certain conditions, providing a pathway to linear derivatives that can be further functionalized and subsequently re-cyclized to form modified oxane rings or other heterocyclic systems. For example, photochemical ring expansion reactions have been used to synthesize tetrahydrofuran (B95107) derivatives from oxetanes, a strategy that could conceptually be extended to the modification of the oxane ring in the target molecule. rsc.org Additionally, copper-catalyzed ring-opening cyclization of cyclopropanols has been shown to produce tetrahydropyrans. rsc.org

| Modification Strategy | Key Features | Potential Application to this compound |

| Catalytic C-H Functionalization | Direct conversion of C-H to C-C or C-X bonds. | Introduction of substituents at various positions on the oxane ring. |

| Oxidative Heck Reactions | Formation of C-C bonds with alkenes or aryl boronic acids. | Arylation or vinylation of the oxane ring. |

| Ring-Opening/Rearrangement | Cleavage of the oxane ring followed by functionalization and potential re-cyclization. | Access to acyclic precursors for the synthesis of novel heterocyclic systems. |

Side-Chain Elaboration and Scaffold Diversification

Functional Group Interconversion: Standard functional group interconversions on substituents introduced in the previous steps can be employed to access a wider range of derivatives. For example, an ester group could be reduced to an alcohol, which could then be oxidized to an aldehyde or converted to a halide.

Cross-Coupling for Side-Chain Extension: If a halide or triflate has been introduced onto either the pyrrolidine or oxane ring, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Stille couplings can be utilized to append a variety of carbon-based fragments, including aryl, alkynyl, and vinyl groups.

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the scaffold opens the door to "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and regioselective reaction allows for the facile conjugation of the this compound core to a wide range of other molecules.

Grignard and Organolithium Reactions: The generation of organometallic species, such as Grignard or organolithium reagents, from a halogenated derivative of this compound would provide powerful nucleophiles for reaction with a variety of electrophiles, including aldehydes, ketones, and nitriles, to form new carbon-carbon bonds. libretexts.orgyoutube.comleah4sci.comlibretexts.org

Ring Expansion and Contraction: More advanced strategies for scaffold diversification involve ring expansion or contraction of either the pyrrolidine or oxane ring. For instance, sequential asymmetric allylic alkylation and ring contraction have been used to synthesize enantioenriched 2,2-disubstituted pyrrolidines. nih.gov Such methodologies could potentially be adapted to the this compound system to generate novel bicyclic architectures.

| Diversification Strategy | Description | Potential Outcome |

| Functional Group Interconversion | Standard chemical transformations of existing functional groups. | Access to a broader range of chemical functionalities. |

| Cross-Coupling Reactions | Palladium-catalyzed reactions to form new C-C bonds. | Elongation and diversification of side chains. |

| Click Chemistry | Highly efficient cycloaddition reactions. | Conjugation to other molecular entities. |

| Organometallic Chemistry | Use of Grignard or organolithium reagents. | Formation of new C-C bonds with various electrophiles. |

| Ring Metamorphosis | Ring expansion or contraction of the heterocyclic cores. | Generation of novel bicyclic scaffolds. |

Stereochemical Investigations and Conformational Analysis of 2 Oxan 2 Yl Pyrrolidine

Enantiomeric and Diastereomeric Forms: Synthesis and Separation

2-(Oxan-2-yl)pyrrolidine possesses two chiral centers, one at the C2 position of the pyrrolidine (B122466) ring and the other at the C2 position of the oxane ring. This gives rise to the potential for four stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). The (2R,2'R) and (2S,2'S) pair are enantiomers, as are the (2R,2'S) and (2S,2'R) pair. The relationship between any other pairing is diastereomeric.

The synthesis of specific stereoisomers of this compound often involves stereoselective methods. Diastereoselective synthesis aims to preferentially create one diastereomer over the other. rsc.orgresearchgate.net This can be achieved through various strategies, including the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. researchgate.net For instance, the addition of a carbenoid species to a chiral N-sulfinylimine derived from 4-halobutanal can proceed with high diastereoselectivity to form substituted pyrrolidines. researchgate.net Another approach is the use of chiral catalysts in reactions like the Michael addition to form substituted pyrrolidines with high enantioselectivity. rsc.org

Once a mixture of stereoisomers is synthesized, their separation is crucial. Enantiomers, having identical physical properties in an achiral environment, pose a significant separation challenge. mdpi.com A common method to separate enantiomers is through resolution, which involves converting the enantiomeric mixture into a pair of diastereomers by reacting them with a chiral resolving agent. longdom.org These resulting diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like crystallization or chromatography. longdom.orggoogle.com Subsequently, the resolving agent can be removed to yield the pure enantiomers.

Diastereomers, on the other hand, can often be separated by conventional chromatographic techniques such as flash column chromatography on achiral stationary phases due to their different physical properties. nih.gov Chiral chromatography, utilizing a chiral stationary phase (CSP), is another powerful technique for separating both enantiomers and diastereomers. csic.es Polysaccharide-based CSPs are particularly effective for resolving a wide range of stereoisomers. csic.es

Table 1: Synthetic and Separation Methodologies for Stereoisomers

| Methodology | Description | Application |

| Diastereoselective Synthesis | Preferentially forms one diastereomer over others. rsc.orgresearchgate.net | Synthesis of specific pyrrolidine derivatives. |

| Chiral Auxiliaries | Temporarily incorporated chiral molecules that direct stereochemistry. researchgate.netresearchgate.net | Stereocontrolled preparation of 2-substituted pyrrolidines. researchgate.net |

| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one enantiomer. researchgate.netrsc.org | Enantioselective Michael addition to form chiral pyrrolidines. rsc.org |

| Resolution of Enantiomers | Conversion of enantiomers into separable diastereomers using a chiral resolving agent. longdom.org | Separation of racemic mixtures. longdom.org |

| Achiral Column Chromatography | Separation of diastereomers based on different physical properties. nih.gov | Purification of diastereomeric mixtures. nih.gov |

| Chiral Chromatography (CSP) | Separation of stereoisomers using a chiral stationary phase. csic.es | Resolution of both enantiomers and diastereomers. csic.es |

Absolute Configuration Determination Methodologies

Determining the absolute configuration, the precise three-dimensional arrangement of atoms at a chiral center, is a critical step in stereochemical analysis. sioc-journal.cn Several powerful techniques are employed for this purpose.

X-ray crystallography stands as a definitive method for determining the absolute configuration of crystalline compounds. sioc-journal.cnrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density can be constructed, revealing the exact spatial arrangement of every atom in the molecule. mdpi.com

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are also invaluable. The use of chiral derivatizing agents, such as Mosher's acid, can convert a pair of enantiomers into diastereomers, which will exhibit distinct NMR spectra, allowing for the determination of the absolute configuration. sioc-journal.cn Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are other chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. sioc-journal.cnfrontiersin.org By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be assigned.

Computational methods, often used in conjunction with spectroscopic techniques, play a significant role. By calculating the expected spectroscopic properties (e.g., NMR chemical shifts, ECD spectra) for each possible stereoisomer, these theoretical predictions can be compared with experimental data to determine the most likely absolute configuration. frontiersin.org

Table 2: Methodologies for Absolute Configuration Determination

| Methodology | Principle | Advantages | Limitations |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. sioc-journal.cnrsc.orgmdpi.com | Provides unambiguous determination of absolute configuration. | Requires a suitable single crystal of the compound. |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. sioc-journal.cn | Widely accessible and applicable to a broad range of compounds. | Requires chemical modification of the analyte. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. sioc-journal.cn | Sensitive to the vibrational modes of the molecule. | Can be complex to interpret without computational support. |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light. sioc-journal.cnfrontiersin.org | Useful for molecules with chromophores. | Interpretation often requires comparison with theoretical calculations. |

| Computational Methods | Calculation of spectroscopic properties for comparison with experimental data. frontiersin.org | Can be used to predict spectra for all possible stereoisomers. | Accuracy depends on the level of theory and computational resources. |

Conformational Dynamics of Pyrrolidine and Oxane Ring Systems

The pyrrolidine and oxane rings of this compound are not static; they undergo rapid conformational changes. The five-membered pyrrolidine ring typically adopts a non-planar, puckered conformation to relieve ring strain. researchgate.net The most common conformations are the "envelope" and "twist" forms, which interconvert through a process called pseudorotation. researchgate.net The substituents on the pyrrolidine ring can influence the preferred conformation.

Table 3: Conformational Features of Pyrrolidine and Oxane Rings

| Ring System | Common Conformations | Key Conformational Processes | Influencing Factors |

| Pyrrolidine | Envelope, Twist researchgate.net | Pseudorotation researchgate.net | Ring substituents, non-bonded interactions. |

| Oxane | Chair researchgate.net | Ring Flip | Substituent position (axial vs. equatorial), steric hindrance. |

Influence of Stereochemistry on Molecular Recognition and Reactivity

The specific stereochemistry of this compound has a profound impact on its ability to interact with other molecules (molecular recognition) and its chemical reactivity. wikipedia.orgnih.govpku.edu.cn In biological systems, for example, the precise three-dimensional shape of a molecule is often crucial for its ability to bind to a specific receptor or enzyme active site. nih.gov Different stereoisomers of a molecule can exhibit vastly different biological activities, as famously illustrated by the thalidomide (B1683933) case. wikipedia.org

In the context of chemical reactions, the stereochemistry of a reactant or catalyst can determine the stereochemical outcome of the reaction. This is the foundation of asymmetric synthesis, where the goal is to produce a single, desired stereoisomer. researchgate.net The spatial arrangement of functional groups in a chiral molecule can create a chiral environment that favors the approach of a reagent from a specific direction, leading to a stereoselective transformation.

For this compound, the relative orientation of the pyrrolidine and oxane rings, as dictated by its specific diastereomeric and enantiomeric form, will present a unique three-dimensional landscape. This will influence how it interacts with other molecules through non-covalent interactions such as hydrogen bonding and van der Waals forces, and will also affect the accessibility of its reactive sites to reagents. nih.gov

Applications in Asymmetric Catalysis and Reagent Design

2-(Oxan-2-yl)pyrrolidine as a Chiral Organocatalyst Precursor

The pyrrolidine (B122466) motif is a well-established "privileged" structure in organocatalysis, largely due to the pioneering work with proline and its derivatives. These catalysts operate through aminocatalysis, where the secondary amine of the pyrrolidine ring is key to the catalytic cycle. This compound serves as a precursor to this class of catalysts, where the bulky oxanyl group provides a specific steric environment to control the stereochemical outcome of reactions.

In enamine-mediated catalysis, the chiral secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound, such as an aldehyde or ketone, to form a nucleophilic enamine intermediate. This activation mode allows for the enantioselective functionalization of the carbonyl compound at its α-position.

The general mechanism involves the condensation of the pyrrolidine catalyst with a carbonyl substrate to generate the chiral enamine. The steric hindrance provided by the catalyst's substituent, in this case, the oxanyl group, effectively shields one face of the enamine. This facial bias directs the approach of an incoming electrophile, leading to the formation of one enantiomer of the product in excess. Subsequent hydrolysis releases the functionalized carbonyl compound and regenerates the catalyst for the next cycle. This strategy has been successfully applied to a wide range of reactions, including Michael additions and α-alkylations.

Alternatively, in imine-mediated or iminium ion catalysis, the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for attack by a nucleophile at the β-position.

The formation of the iminium ion maintains the stereochemical information of the chiral catalyst. The bulky substituent on the pyrrolidine ring again dictates the facial selectivity of the nucleophilic attack. This mode of catalysis is highly effective for conjugate addition reactions, such as the addition of malonates, thiols, or nitroalkanes to enones or enals, and for cycloaddition reactions like the Diels-Alder reaction. The reaction concludes with hydrolysis, which liberates the chiral product and the catalyst.

The efficacy of pyrrolidine-based organocatalysts stems from their predictable reaction mechanisms and transition states. The formation of either an enamine or an iminium ion intermediate is the crucial activation step. Computational and experimental studies on related systems, such as diarylprolinol ethers, have confirmed that the bulky substituent at the C2 position of the pyrrolidine ring is the primary controller of stereoselectivity. acs.org This substituent creates a well-defined chiral pocket that sterically blocks one face of the reactive intermediate from attack. acs.org

For enamines, calculations often show a preference for an E-configuration to minimize steric repulsion between the pyrrolidine substituent and the rest of the molecule. nih.gov The catalyst's structure, including the potential for hydrogen bonding, can further stabilize the preferred transition state, enhancing stereoselectivity. researchgate.net These mechanistic principles are foundational to the design of new pyrrolidine-based catalysts, including those derived from this compound, for achieving high levels of stereocontrol in organic synthesis. researchgate.nettandfonline.com

This compound as a Chiral Ligand for Transition Metal Catalysis

Beyond organocatalysis, the chiral pyrrolidine framework is a cornerstone in the design of ligands for asymmetric transition metal catalysis. When derivatized, for instance, by introducing a phosphine (B1218219) group, this compound can act as a chiral ligand that coordinates to a metal center. The chirality of the ligand is then transferred to the catalytic complex, enabling enantioselective transformations. The metal's role as a stereocenter, influenced by the chiral ligand, has become an increasingly appreciated aspect of catalyst design. beilstein-journals.org

In the field of homogeneous gold catalysis, chiral gold(I) complexes are challenging to design due to the linear coordination preference of Au(I), which places the chiral ligand far from the substrate. However, ligands incorporating a C2-symmetric 2,5-diarylpyrrolidine moiety attached to a phosphine, such as a JohnPhos-type ligand, have proven highly effective. nih.govacs.org These catalysts have demonstrated high enantioselectivity in various cyclizations of 1,6-enynes. nih.govchim.it

The remote chiral pyrrolidine group creates a chiral pocket that influences the folding of the substrate coordinated to the gold center through non-covalent interactions, thereby directing the stereochemical outcome of the reaction. acs.org Variations in this ligand design, such as altering steric hindrance or replacing the phosphine with an N-heterocyclic carbene (NHC), allow for fine-tuning of the catalyst's performance. nih.govchim.it

Table 1: Performance of a Chiral Pyrrolidinyl Gold(I) Catalyst in Intramolecular [4+2] Cycloaddition Data sourced from studies on JohnPhos-type ligands with a remote C2-symmetric 2,5-diarylpyrrolidine. acs.org

| Substrate (1,6-Enyne) | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl-substituted | 2 | Dichloroethane | 95 | 94 |

| Naphthyl-substituted | 2 | Dichloroethane | 98 | 96 |

| Thienyl-substituted | 2 | Dichloroethane | 93 | 92 |

| Cyclohexyl-substituted | 2 | Dichloroethane | 85 | 90 |

Silver(I) salts, when combined with chiral ligands, are powerful catalysts for a variety of asymmetric transformations, most notably the [3+2] cycloaddition of azomethine ylides to construct highly functionalized pyrrolidines. acs.orgnih.gov This reaction is a convergent and atom-economical method for synthesizing the pyrrolidine core. nih.gov

In a typical catalytic system, a silver(I) salt (e.g., AgOAc, AgF, or Ag₂O) is combined with a chiral phosphine ligand, such as those from the Ferrophox, Segphos, or ThioClickFerrophos families. beilstein-journals.orgchim.it This in situ-generated chiral silver complex catalyzes the reaction between an imino ester (the azomethine ylide precursor) and an electron-deficient alkene. The chiral ligand environment around the silver center orchestrates the cycloaddition, leading to excellent diastereo- and enantioselectivity. researchgate.netbeilstein-journals.orgchim.it Research has shown that this methodology can be used to synthesize complex structures, including spirocyclic pyrrolidines and bicyclic systems, with high levels of stereocontrol. nih.govchim.it In some cases, a dual catalytic system employing both a silver(I) complex with a chiral ligand and a separate pyrrolidine-based organocatalyst achieves high enantioselectivity through a synergistic effect. acs.org

Table 2: Examples of Chiral Ligand/Silver(I) Systems in Asymmetric Pyrrolidine Synthesis Data compiled from various studies on silver-catalyzed [3+2] cycloadditions. beilstein-journals.orgchim.itacs.org

| Chiral Ligand | Silver Salt | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (S)-DTBM-Segphos | AgOAc | [3+2] Cycloaddition | 64-99 | 85-99 | beilstein-journals.org |

| ThioClickFerrophos | AgOAc | [3+2] Cycloaddition | Good | up to 95 | researchgate.netchim.it |

| Ferrocenyl Ligand | AgOAc | Domino Michael/aza-Henry | 47-86 | 86-97 | acs.org |

| Cinchona-derived aminophosphine | Ag(I) salt | Desymmetrizing Cycloisomerization | Good | up to 96 | acs.org |

Cobalt and Nickel Catalytic Systems Utilizing Pyrrolidinyl Ligands

The utility of ligands derived from the pyrrolidine scaffold extends to catalysis mediated by first-row transition metals, notably cobalt and nickel. These earth-abundant metals, when coordinated with chiral pyrrolidinyl ligands, form catalytic systems capable of promoting a variety of asymmetric transformations.

Cobalt-Catalyzed Reactions:

Cobalt complexes featuring pyrrolidinyl-containing ligands have demonstrated efficacy in several key reaction classes. For instance, in the context of Suzuki-Miyaura cross-coupling, a cobalt(I) complex bearing a 4-pyrrolidinyl-substituted bis(phosphino)pyridine (PNP) pincer ligand, specifically 4-pyrrolidinyl-(iPrPNP)CoCl, has been utilized. nih.gov This system highlights the potential for pyrrolidinyl groups to modulate the electronic properties of the catalyst, which can be crucial for overcoming limitations in substrate scope. nih.gov

Furthermore, cobalt catalysts are effective in tandem reactions for creating complex molecular architectures. A notable example is the catalyst-tuned hydroalkylation of 3-pyrrolines, where a cobalt catalyst, in conjunction with a chiral BOX ligand, selectively yields C2-alkylated pyrrolidines. organic-chemistry.org This regioselectivity is complementary to that observed with nickel catalysts under similar conditions. organic-chemistry.org In hydroboration/cyclization reactions of 1,6-enynes, chiral ligands are used with cobalt catalysts to achieve asymmetric tandem processes at room temperature. researchgate.net Similarly, highly enantioselective cobalt-catalyzed hydroboration of ketones has been achieved using iminopyridine oxazoline (B21484) ligands. researchgate.net

The hydroaminomethylation (HAM) of olefins, a process for forming amines, has also been explored using cobalt catalysis. The addition of pyrrolidine to a Co2(CO)8-based system can influence catalytic activity, likely through direct coordination to the cobalt center, although this can sometimes lead to lower activity. ru.nl

Table 1: Examples of Cobalt-Catalyzed Reactions with Pyrrolidinyl Ligands

| Catalyst System | Reaction Type | Substrate | Key Feature | Ref |

|---|---|---|---|---|

| 4-pyrrolidinyl-(iPrPNP)CoCl | Suzuki-Miyaura Cross-Coupling | Heteroaryl boronic esters | Ligand modification overcomes substrate limitations. | nih.gov |

| Co-catalyst / Chiral BOX Ligand | Hydroalkylation | 3-Pyrrolines | Regioselective C2-alkylation. | organic-chemistry.org |

| Co-catalyst / Chiral Ligand | Hydroboration/Cyclization | 1,6-Enynes | Asymmetric tandem reaction at room temperature. | researchgate.net |

Nickel-Catalyzed Reactions:

Nickel catalysis has also benefited significantly from the incorporation of chiral pyrrolidinyl ligands. New chiral organonickel(II) complexes containing monoanionic terdentate ligands of the 2,6-bis[(1-pyrrolidinyl)methyl]phenyl type have been synthesized. researchgate.net These complexes have been successfully employed as catalysts in the Kharasch addition of polyhalogenated compounds to alkenes, although the enantiomeric excesses achieved indicate that the chiral environment created by simple methyl-substituted pyrrolidinyl rings is only moderately effective for transferring chiral information. researchgate.net

In contrast, catalyst-tuned hydroalkylation reactions of 3-pyrrolines using a nickel catalyst and a chiral BOX ligand lead to C3-alkylated pyrrolidines, a divergent regioselectivity compared to cobalt systems. organic-chemistry.org Nickel catalysts are also central to domino annulation couplings for constructing complex heterocyclic scaffolds like oxindoles. nih.gov Mechanistic studies in this area have involved the isolation and characterization of ligand-chelated σ-alkyl-Ni(II) complexes, clarifying the roles of different ligand types in the catalytic cycle. nih.gov Additionally, nickel-catalyzed asymmetric reductive Heck reactions are used to produce substituted indolines with high enantioselectivity. scispace.com

Table 2: Examples of Nickel-Catalyzed Reactions with Pyrrolidinyl Ligands

| Catalyst System | Reaction Type | Substrate | Enantioselectivity/Yield | Ref |

|---|---|---|---|---|

| Organonickel(II) with 2,6-bis[(1-pyrrolidinyl)methyl]phenyl ligand | Kharasch Addition | Alkenes and polyhalogenated compounds | Up to 16-17% ee | researchgate.net |

| Ni-catalyst / Chiral BOX Ligand | Hydroalkylation | 3-Pyrrolines | High yield and enantioselectivity for C3-alkylation. | organic-chemistry.org |

Ligand Design Principles for Enhanced Enantioselectivity

The rational design of chiral ligands is paramount for achieving high levels of enantioselectivity in asymmetric catalysis. For ligands incorporating the pyrrolidine motif, several key principles have been established that guide the modulation of catalyst performance.

Introduction of Multiple Chiral Elements : Combining different types of chirality within a single ligand framework is a powerful strategy. For example, ferrocene-based ligands incorporating a pyrrolidine unit (central chirality) have been further modified to include planar and axial chirality elements. mdpi.comresearchgate.net A BINOL-derived phosphine-phosphoramidite ligand built on this principle demonstrated exceptional performance in rhodium-catalyzed hydrogenation, achieving enantioselectivities greater than 99.9% ee. mdpi.comnih.gov

Strategic Placement of the Chiral Unit : The distance and orientation of the chiral pyrrolidine unit relative to the metal's coordination sphere are critical. In the design of chiral gold(I) catalysts, placing a C2-symmetric 2,5-diarylpyrrolidine moiety in a remote position within a JohnPhos-type ligand framework proved highly effective. nih.govacs.org This remote placement allows the chiral pocket to recognize and interact with the substrate's aromatic groups through non-covalent interactions, fixing the substrate in a preferred orientation during the key transition state. acs.org

Exploitation of Non-Covalent Interactions (NCIs) : The subtle forces of non-covalent interactions are increasingly recognized as crucial for stereoinduction. Ligand designs that incorporate features capable of engaging in attractive NCIs (e.g., π-π stacking, hydrogen bonding) with the substrate can create a well-defined chiral pocket. nih.govacs.org DFT calculations and NCI plot analyses have been instrumental in visualizing and understanding how these interactions direct the enantioselective folding of the substrate. researchgate.net

Tuning Steric and Electronic Properties : The steric bulk and electronic nature of substituents on the pyrrolidine ring and the wider ligand backbone significantly influence catalyst activity and selectivity. In gold(I) catalysis, modulating the aryl rings on the phosphine component or replacing the phosphine with an N-heterocyclic carbene (NHC) alters the catalyst's properties. acs.orgresearchgate.net Similarly, for cobalt-catalyzed C-H functionalization, tailor-made salicyloxazoline (Salox) ligands, which are easily modified, have proven versatile and highly effective. snnu.edu.cn

Symmetry and Rigidity : The symmetry of the chiral ligand, such as C2-symmetry in trans-2,5-disubstituted pyrrolidines, often leads to a reduction in the number of possible competing diastereomeric transition states, thereby enhancing enantioselectivity. researchgate.net Increasing the rigidity of the ligand scaffold can also pre-organize the catalytic complex into a more effective conformation for stereochemical control.

Use as a Chiral Auxiliary in Stoichiometric Asymmetric Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. york.ac.uk Pyrrolidine derivatives are widely employed as effective chiral auxiliaries.

One of the most prominent examples involves the use of (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine, known as SAMP and RAMP, respectively. orgsyn.org These auxiliaries are used to form chiral hydrazones with aldehydes and ketones, which can then undergo highly diastereoselective alkylation, with the auxiliary directing the approach of the electrophile. Subsequent cleavage of the hydrazone reveals the chiral product. orgsyn.org

Another powerful application is in the asymmetric synthesis of amino acids. Chiral pyrrolidine-based auxiliaries are used to form nickel(II) complexes with a glycine (B1666218) Schiff base. mdpi.com This complex creates a rigid, planar structure where one face of the prochiral glycine enolate is effectively shielded by the auxiliary. Alkylation of this complex proceeds with high diastereoselectivity. mdpi.com For example, alkylation of the Ni(II) complex of the Schiff base formed between glycine and (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide followed by acidic hydrolysis yields the corresponding (S)-amino acid with high optical purity. This method has been successfully applied to the large-scale synthesis of enantiomerically pure fluorinated amino acids. mdpi.com

Furthermore, chiral pyrrolidines have been used to control intramolecular cycloaddition reactions. Amides derived from ω-unsaturated acids and chiral trans-2,5-disubstituted pyrrolidines can be converted into keteniminium salts. researchgate.net These intermediates then undergo an intramolecular [2+2] cycloaddition to yield chiral cyclobutanones with high facial selectivity, demonstrating the auxiliary's ability to control the formation of a complex, fused-ring system. researchgate.net

Table 3: Pyrrolidine Derivatives as Chiral Auxiliaries

| Chiral Auxiliary | Reaction Type | Substrate | Key Outcome | Ref |

|---|---|---|---|---|

| SAMP / RAMP | α-Alkylation of Carbonyls | Aldehydes, Ketones | Formation of chiral hydrazones enables highly diastereoselective alkylation. | orgsyn.org |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Amino Acid Synthesis | Glycine (via Ni(II) complex) | Highly diastereoselective alkylation to produce chiral α-amino acids. | mdpi.com |

Enantioselective Transformations of Pro-chiral Substrates

The transformation of prochiral substrates, molecules that can be converted into chiral products in a single step, is a cornerstone of asymmetric synthesis. Catalytic systems and stoichiometric reagents based on the this compound scaffold and its analogues are instrumental in achieving such transformations with high enantioselectivity.

A quintessential example is the alkylation of prochiral enolates. As described previously (Section 4.3), the Ni(II) complex of a glycine Schiff base and a chiral pyrrolidine auxiliary presents a prochiral nucleophile. The chiral auxiliary environment dictates the trajectory of the incoming alkyl halide, resulting in the formation of one diastereomer in significant excess. mdpi.com This process effectively transforms the prochiral glycine unit into an enantioenriched α-amino acid. mdpi.com

In the realm of catalysis, the enantioselective hydrogenation of prochiral olefins is a key application. For instance, the hydrogenation of prochiral 5-aryl-2-oxazolones to furnish chiral 5-aryl-2-oxazolidinones has been accomplished using an iridium catalyst paired with an axially chiral BiphPHOX ligand. sioc-journal.cn While not a pyrrolidine-based ligand itself, this reaction exemplifies the conversion of a prochiral C=C bond within a heterocycle into a stereocenter. The principles are directly applicable to systems using pyrrolidine-containing ligands, such as the rhodium-catalyzed hydrogenation of dehydroamino acid esters. mdpi.comnih.gov

Furthermore, cobalt-catalyzed tandem reactions can convert simple prochiral starting materials into complex chiral products. The coupling of prochiral 1,3-enynes with ethylene, mediated by a single chiral cobalt catalyst, can produce intricate cyclobutanes featuring all-carbon quaternary centers. This process involves multiple C-C bond formations where the catalyst controls the stereochemistry at each new chiral center. Similarly, the enantioselective addition of prochiral radicals to vinylpyridines, while mediated by a chiral Brønsted acid, demonstrates the principle of using a chiral agent to control the facial selectivity of an attack on a prochiral double bond. nih.gov

Table 4: Examples of Enantioselective Transformations of Prochiral Substrates

| Catalyst/Auxiliary Type | Reaction | Prochiral Substrate | Chiral Product | Ref |

|---|---|---|---|---|

| Chiral Pyrrolidine Auxiliary (in Ni(II) complex) | Alkylation | Glycine Schiff Base | α-Amino Acid | mdpi.com |

| Chiral Rhodium-Pyrrolidinyl Ligand Complex | Asymmetric Hydrogenation | Dehydroamino Acid Esters | α-Amino Acid Precursors | mdpi.comnih.gov |

| Chiral Cobalt Catalyst | Tandem [2+2] Cycloaddition / Hydrovinylation | 1,3-Enynes | Functionalized Cyclobutanes |

Role As a Versatile Synthetic Building Block in Complex Molecule Construction

Construction of Advanced Nitrogen-Containing Heterocyclic Architectures

The pyrrolidine (B122466) ring is a privileged structure, forming the core of numerous biologically active compounds and natural products. 2-(Oxan-2-yl)pyrrolidine serves as an excellent starting point for elaborating this core into more complex, advanced nitrogen-containing heterocyclic systems. The inherent chirality of the building block allows for the synthesis of enantiomerically pure target molecules, a critical factor for pharmacological efficacy.

The synthetic utility of this compound lies in the strategic manipulation of its two heterocyclic components. The tetrahydropyran (B127337) (THP) group acts as a protecting group for the pyrrolidine nitrogen. This protection allows for selective reactions at other positions of the molecule. Subsequently, the THP group can be cleaved under acidic conditions, revealing the secondary amine of the pyrrolidine ring. This newly deprotected nitrogen atom becomes a reactive handle for a variety of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Arylation: Formation of N-aryl bonds through coupling reactions.

Ring-forming reactions: Incorporation of the nitrogen into larger, more complex heterocyclic frameworks, such as those found in spiro-compounds or fused-ring systems.

This controlled, stepwise approach enables chemists to build intricate molecular architectures with high precision, starting from a relatively simple, chiral precursor. The synthesis of functionalized pyrrolidines through methods like 1,3-dipolar cycloaddition of azomethine ylides demonstrates the broader importance of the pyrrolidine scaffold in creating structural diversity.

Integration into Total Synthesis of Natural Products and Bioactive Molecule Scaffolds

The pyrrolidine scaffold is a cornerstone in the structure of many natural alkaloids and other bioactive molecules. The use of chiral building blocks like this compound is therefore a key strategy in the total synthesis of these complex targets.

A prominent area where the pyrrolidine unit is crucial is in the synthesis of sparteine (B1682161) and its analogues. (-)-Sparteine is a tetracyclic diamine alkaloid widely used as a chiral ligand in asymmetric synthesis, particularly for the enantioselective deprotonation of N-Boc-pyrrolidine. Synthesizing analogues of sparteine is of great interest to chemists. Starting from chiral pyrrolidine derivatives, such as those derived from (S)-proline, allows for the construction of these complex, rigid diamine ligands. A two-directional synthesis of (+)-β-isosparteine, a diastereomer of sparteine, highlights a strategy where the core structure is assembled in a highly convergent manner. While these syntheses may not start directly from this compound, they underscore the principle of using a pre-formed, chiral pyrrolidine ring as a foundational element for building up the complex, multi-ring systems characteristic of these alkaloids.

The table below illustrates the key role of the (-)-sparteine/s-BuLi system in the asymmetric functionalization of N-Boc-pyrrolidine, a reaction that highlights the stereochemical importance of such scaffolds.

| Reaction | Chiral Ligand | Electrophile (E+) | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine | (-)-Sparteine | (CH₃)₃SiCl | (S)-N-Boc-2-(trimethylsilyl)pyrrolidine | 90% | |

| Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine | (-)-Sparteine | Benzophenone | (R)-(+)-2-(Diphenylhydroxymethyl)-N-Boc-pyrrolidine | >95% | |

| Asymmetric Arylation of N-Boc-pyrrolidine | (+)-Sparteine | Methyl 4-bromobenzoate | tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate | 98.8% |

Design and Synthesis of Molecular Scaffolds for Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules, known as chemical libraries. These libraries are then screened to identify compounds with novel biological activities. The pyrrolidine ring is an excellent scaffold for DOS because its structure can be readily and systematically modified to explore a wide region of chemical space.

This compound, with its inherent chirality and multiple functionalization points, is an ideal starting scaffold for generating such libraries. A typical DOS strategy involving this building block would proceed as follows:

Scaffold Preparation: Start with enantiomerically pure (R)- or (S)-2-(Oxan-2-yl)pyrrolidine.

Divergent Reactions: Subject the scaffold to a variety of reaction conditions to introduce diversity. This can involve reactions on the pyrrolidine ring before or after the deprotection of the nitrogen.

Complexity Generation: Employ ring-opening, ring-closing, or rearrangement reactions to fundamentally alter the core skeleton, creating a range of different heterocyclic systems from a common precursor.

For example, after deprotection, the pyrrolidine nitrogen can be reacted with a library of different aldehydes and isocyanides in a Ugi multicomponent reaction to rapidly generate a library of complex amides. Alternatively, the scaffold can be incorporated into more rigid, fused, or spirocyclic systems, which are highly desirable in drug discovery for their well-defined three-dimensional shapes. This approach allows for the efficient synthesis of collections of small molecules with high skeletal and stereochemical diversity, increasing the probability of discovering new bioactive compounds.

Applications in Polymeric Materials and Functional Organic Frameworks

The application of chiral pyrrolidine derivatives extends beyond small molecule synthesis into the realm of materials science. Specifically, they are used to create chiral polymers and functional organic frameworks with applications in asymmetric catalysis and separations.

Chiral monomers derived from pyrrolidine can be incorporated into porous organic polymers (POPs). For instance, a pyrrolidine-based monomer can be synthesized and then polymerized, often with a cross-linking agent, to form a solid, porous material. The pyrrolidine units, now embedded within the polymer framework, can act as accessible catalytic sites.

A key advantage of this approach is the creation of heterogeneous catalysts. Homogeneous catalysts, which are in the same phase as the reactants (e.g., dissolved in a solvent), can be difficult to separate from the reaction products. By immobilizing the chiral pyrrolidine catalyst within a solid polymer, it becomes a heterogeneous catalyst that can be easily recovered by simple filtration and reused multiple times without significant loss of activity.

Pyrrolidine-based chiral porous polymers (Py-CPPs) have been synthesized via strategies like the Sonogashira-Hagihara coupling reaction. These materials have shown high efficiency as organocatalysts in aqueous media for reactions such as the asymmetric Michael addition, achieving high yields and excellent enantioselectivities. A monomer derived from this compound could be readily integrated into such systems, imparting its specific chirality to the resulting polymer and creating a bespoke heterogeneous catalyst.

Computational and Theoretical Studies on 2 Oxan 2 Yl Pyrrolidine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in 2-(Oxan-2-yl)pyrrolidine and understanding its electronic landscape. These calculations can predict bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry. Furthermore, they provide information on the distribution of electrons within the molecule, highlighting areas of high or low electron density, which are crucial for its reactivity.

Key electronic properties that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. These calculations are instrumental in understanding how this compound will interact with other molecules.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the mechanisms of chemical reactions involving organocatalysts like this compound. DFT calculations can map out the entire energy profile of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed.

In the context of reactions catalyzed by this compound, such as aldol (B89426) or Michael reactions, DFT is employed to investigate the formation of key intermediates like enamines. By calculating the energies of different possible reaction pathways, researchers can determine the most likely mechanism. This includes understanding how the catalyst activates the substrates and facilitates the formation of new chemical bonds. These computational studies provide a detailed, step-by-step picture of the catalytic cycle at the molecular level.

Molecular Dynamics Simulations for Conformational Sampling

This compound is a flexible molecule with multiple rotatable bonds, leading to a variety of possible three-dimensional conformations. Molecular dynamics (MD) simulations are a computational technique used to explore this conformational landscape. By simulating the motion of the atoms over time, MD simulations can identify the most stable and populated conformations of the catalyst under specific conditions, such as in different solvents.

Understanding the conformational preferences of this compound is critical because the catalyst's shape plays a crucial role in determining the stereochemical outcome of the reaction it catalyzes. The relative energies of different conformers and the energy barriers between them can be calculated to provide a comprehensive picture of the catalyst's dynamic behavior.

Prediction of Stereochemical Outcomes and Selectivity

A primary goal of computational studies on chiral organocatalysts like this compound is to predict and explain the stereoselectivity of the reactions they catalyze. By modeling the transition states leading to the formation of different stereoisomers (enantiomers or diastereomers), computational chemists can determine which pathway is energetically favored.

The difference in the activation energies of the competing transition states is directly related to the enantiomeric or diastereomeric excess observed experimentally. These predictive models are invaluable for designing new catalysts with improved selectivity and for optimizing reaction conditions to achieve a desired stereochemical outcome. The models take into account the steric and electronic interactions between the catalyst, substrates, and any additives present in the reaction mixture.

Theoretical Basis for Ligand-Substrate Interactions and Chiral Induction

The ability of this compound to induce chirality in a reaction is rooted in the specific interactions between the catalyst and the substrates. Computational methods are employed to analyze the non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the assembly of the catalyst-substrate complex.

By examining the geometry of the transition states, researchers can identify the key interactions that are responsible for differentiating between the two prochiral faces of the substrate. This understanding forms the theoretical basis for chiral induction. These models can reveal how the rigid bicyclic-like structure, formed through intramolecular hydrogen bonding in the enamine intermediate, effectively shields one face of the enamine, directing the electrophile to attack from the less hindered side. This leads to the preferential formation of one enantiomer over the other.

Advanced Spectroscopic and Chromatographic Methods for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Oxan-2-yl)pyrrolidine, both ¹H and ¹³C NMR are employed to map out the connectivity of atoms and the local electronic environments.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals are analyzed. researchgate.netsavemyexams.com The chemical shift values indicate the electronic environment of each proton, while the integration of the peaks provides the ratio of protons in each unique environment. savemyexams.com Spin-spin splitting patterns, governed by the n+1 rule, reveal the number of neighboring protons, which is crucial for establishing the connectivity of the pyrrolidine (B122466) and oxane rings. savemyexams.com For instance, the analysis of coupling constants can help determine the relative stereochemistry of substituents on the rings. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. organicchemistrydata.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, further aiding in the structural assignment. organicchemistrydata.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often used to establish correlations between protons and carbons, providing unambiguous evidence for the final structure. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidine Derivative princeton.edu

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H | 7.31 – 7.14 (m), 3.81 and 3.70 (2 br s, rotamer), 3.38 and 3.29 (2 br s, rotamer), 2.61 (br s), 1.98 – 1.28 (m) |

| ¹³C | 154.8, 142.5, 128.5, 128.4, 125.8, 79.0, 57.3, 46.2, 36.1, 34.5, 30.8, 28.7, 28.2, 23.2 |

Note: This data is for a derivative and not the parent compound. The complexity of the spectrum, including the presence of rotamers, highlights the detailed structural information that can be obtained.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical tool for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental composition with a high degree of confidence. copernicus.org

For this compound (C₉H₁₇NO), the predicted monoisotopic mass is 155.1310 Da. uni.lu Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, which are then analyzed by the mass spectrometer. princeton.educopernicus.org The detection of adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ is common and aids in the identification of the molecular ion peak. uni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific functional groups and substructures. For instance, the fragmentation of the pyrrolidine and oxane rings would produce a unique set of fragment ions, helping to confirm their presence and connectivity.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 156.13829 | 135.7 |

| [M+Na]⁺ | 178.12023 | 138.8 |

| [M-H]⁻ | 154.12373 | 138.7 |

| [M+NH₄]⁺ | 173.16483 | 154.3 |

| [M+K]⁺ | 194.09417 | 137.9 |

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

This compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral chromatography is the primary method used to separate and quantify these stereoisomers, which is crucial as different stereoisomers can have distinct biological activities.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for enantiomeric separation. nih.govasianpubs.orgresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best separation. nih.gov Method validation includes assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) for the undesired enantiomer(s). nih.gov

Gas Chromatography (GC) with a chiral stationary phase can also be employed for the separation of volatile chiral compounds. The principles are similar to chiral HPLC, with the separation occurring in the gas phase.

For diastereomers, which have different physical properties, separation can often be achieved using standard, non-chiral chromatography, although chiral chromatography can also be used for more complex mixtures.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. thieme-connect.de While obtaining suitable crystals can be a challenge, the resulting structural information is unparalleled in its detail and accuracy.

In the context of pyrrolidine derivatives, X-ray crystallography has been used to establish the absolute configuration of compounds like 2-(tributylstannyl)pyrrolidine. nih.gov For complex molecules containing oxane and pyrrolidine rings, this technique would be invaluable for confirming the stereochemical relationships between the two ring systems. proteopedia.orgebi.ac.uk

Emerging Research Directions and Future Prospects for 2 Oxan 2 Yl Pyrrolidine

Sustainable and Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies in modern chemistry. chemmethod.comresearchgate.net For a molecule like 2-(Oxan-2-yl)pyrrolidine, these principles can be applied both to its synthesis and its subsequent use.

Future research will likely focus on developing synthetic routes that are more atom-economical and utilize renewable starting materials and greener solvents. researchgate.netrsc.org Traditional syntheses of pyrrolidine (B122466) derivatives can involve multi-step processes with hazardous reagents. Sustainable alternatives could include biocatalytic methods or chemo-catalytic routes that use earth-abundant metal catalysts and generate minimal waste, ideally with water and hydrogen gas as the only by-products. rsc.org For instance, acceptorless dehydrogenative coupling reactions, which form heterocyclic compounds from simpler precursors while releasing H2, represent a powerful and sustainable synthetic tool.

The application of this compound as a green chemical itself is a significant area for exploration. Chiral pyrrolidines are well-established as highly effective organocatalysts, capable of promoting a wide range of asymmetric transformations without the need for toxic heavy metals. researchgate.net Research into ionic-liquid-tagged pyrrolidine catalysts, which can be easily recycled, showcases a key direction for sustainable applications. researchgate.net The unique structure of this compound could be leveraged to design new, recyclable organocatalysts for reactions such as aldol (B89426) additions, Michael additions, and cycloadditions.

| Green Chemistry Principle | Application to this compound Synthesis & Use |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize by-products. |

| Safer Solvents & Auxiliaries | Utilizing water, supercritical fluids, or ionic liquids as reaction media instead of volatile organic compounds. chemmethod.comresearchgate.net |

| Design for Energy Efficiency | Developing syntheses that proceed at ambient temperature and pressure, potentially using microwave or photocatalytic activation. chemmethod.com |

| Use of Renewable Feedstocks | Exploring starting materials derived from biomass to construct the pyrrolidine and oxane rings. chemmethod.com |

| Catalysis | Employing catalytic (especially organocatalytic or biocatalytic) methods over stoichiometric reagents. rsc.org |

| Design for Degradation | Investigating the biodegradability of the compound to ensure it does not persist in the environment. |

Continuous Flow Chemistry for Scalable Synthesis

For the industrial production of fine chemicals and pharmaceuticals, scalability is a critical factor. nih.govgoogle.com Continuous flow chemistry is emerging as a superior alternative to traditional batch processing, offering enhanced safety, efficiency, and scalability. researchgate.netrichmond.edu This technology is particularly advantageous for managing hazardous intermediates and exothermic reactions, which are common in the synthesis of heterocyclic compounds.

The synthesis of this compound could be significantly optimized by translating batch procedures into a continuous flow system. tdx.cat Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. researchgate.net Furthermore, flow reactors can be readily scaled up by extending the operation time or by running multiple reactors in parallel. The synthesis of complex molecules like ibuprofen (B1674241) and various natural products has already been successfully demonstrated in multi-step continuous flow systems, highlighting the potential for producing complex pyrrolidine derivatives on demand. researchgate.net

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Difficult; requires larger vessels and poses safety risks. | Easy; achieved by extending run time or parallelization ("scaling out"). nih.gov |

| Safety | Higher risk due to large volumes of reagents and poor heat transfer. | Inherently safer due to small reaction volumes and superior heat/mass transfer. researchgate.net |

| Reaction Control | Less precise control over temperature, mixing, and time. | Precise, computerized control over all reaction parameters. |

| Yield & Purity | Often lower due to side reactions and decomposition over long reaction times. | Typically higher yields and purity due to short residence times and precise control. richmond.edu |

| Integration | Difficult to integrate synthesis, purification, and analysis steps. | Allows for in-line analysis and multi-step, automated "end-to-end" synthesis. researchgate.netbeilstein-journals.org |

Development of Novel Catalytic Systems Based on this compound

The pyrrolidine scaffold is at the heart of some of the most powerful organocatalysts, most notably proline and its derivatives. researchgate.net These catalysts are prized for their ability to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions. The compound this compound presents an intriguing, conformationally constrained scaffold for the design of new catalytic systems.

The oxane ring can influence the steric environment around the catalytically active nitrogen atom of the pyrrolidine ring. This could lead to unique selectivity and reactivity profiles compared to existing catalysts. Future research could involve the synthesis of a library of this compound derivatives and screening them in well-established organocatalytic reactions. For example, its use in asymmetric α-selenenylation of carbonyl compounds or in 1,3-dipolar cycloadditions could yield valuable, enantiomerically enriched products. acs.orgresearchgate.net Moreover, the oxygen atom in the oxane ring could act as a hydrogen bond acceptor, potentially participating in the catalytic cycle to stabilize transition states and enhance enantioselectivity. acs.org

Machine Learning and Artificial Intelligence in Catalyst Design and Reaction Optimization

Exploration of Undiscovered Reactivity and Transformative Applications

Beyond its potential use in catalysis, the unique structure of this compound offers opportunities for discovering novel reactivity and applications. The presence of multiple C-H bonds, two heterocyclic rings, and a secondary amine provides numerous handles for chemical modification.

Future research could explore the selective functionalization of the pyrrolidine or oxane rings to build complex molecular architectures. acs.org For example, methods for C-N bond formation involving nitrogen-centered radicals could be applied to create novel derivatives. acs.org The compound could also serve as a key building block in the synthesis of new pharmaceutical agents or functional materials. The pyrrolidine moiety is a common feature in drugs targeting the central nervous system, and its combination with the oxane ring could lead to new therapeutic properties. nih.govgoogle.com Additionally, the ring systems could potentially be opened to create functionalized polymers with unique properties. The diastereoselective synthesis of complex spiro-pyrrolidine systems through 1,3-dipolar cycloaddition reactions demonstrates that intricate molecular frameworks can be constructed from pyrrolidine precursors, opening the door to unexplored areas of chemical space. researchgate.net

Q & A

Q. How does the oxane ring influence the physicochemical properties of this compound compared to non-cyclic ether analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.